molecular formula C19H23ClN2O4 B6658074 Methyl 2-[4-(piperidine-3-carbonylamino)naphthalen-1-yl]oxyacetate;hydrochloride

Methyl 2-[4-(piperidine-3-carbonylamino)naphthalen-1-yl]oxyacetate;hydrochloride

Cat. No.: B6658074
M. Wt: 378.8 g/mol
InChI Key: YLDVYFGJHHIHLF-UHFFFAOYSA-N
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Description

Methyl 2-[4-(piperidine-3-carbonylamino)naphthalen-1-yl]oxyacetate;hydrochloride is a complex organic compound that features a piperidine ring, a naphthalene moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(piperidine-3-carbonylamino)naphthalen-1-yl]oxyacetate;hydrochloride typically involves multiple steps. One common approach is to start with the naphthalene derivative, which undergoes a series of reactions including acylation, amination, and esterification. The piperidine ring is introduced through a nucleophilic substitution reaction, followed by the formation of the ester group via esterification. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(piperidine-3-carbonylamino)naphthalen-1-yl]oxyacetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-[4-(piperidine-3-carbonylamino)naphthalen-1-yl]oxyacetate;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(piperidine-3-carbonylamino)naphthalen-1-yl]oxyacetate;hydrochloride involves its interaction with specific molecular targets. The piperidine ring and naphthalene moiety allow the compound to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxo-3-piperidinecarboxylate hydrochloride
  • 2-amino-4-(1-piperidine)pyridine derivatives

Uniqueness

Methyl 2-[4-(piperidine-3-carbonylamino)naphthalen-1-yl]oxyacetate;hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications.

Properties

IUPAC Name

methyl 2-[4-(piperidine-3-carbonylamino)naphthalen-1-yl]oxyacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4.ClH/c1-24-18(22)12-25-17-9-8-16(14-6-2-3-7-15(14)17)21-19(23)13-5-4-10-20-11-13;/h2-3,6-9,13,20H,4-5,10-12H2,1H3,(H,21,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDVYFGJHHIHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C2=CC=CC=C21)NC(=O)C3CCCNC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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